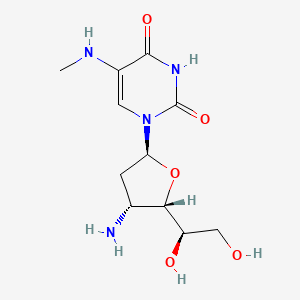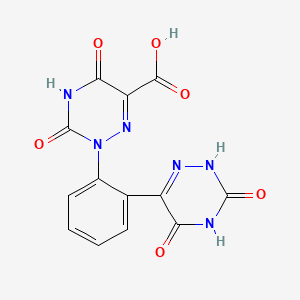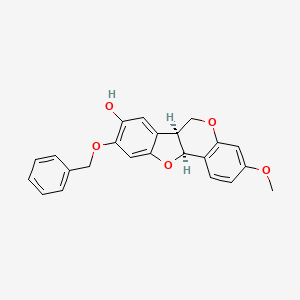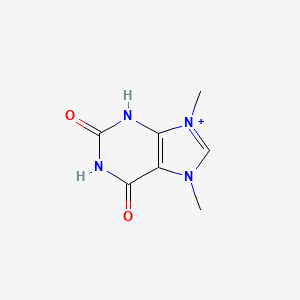
7,9-Dimethylxanthine betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethylxanthine betaine is a compound that combines the properties of 7,9-dimethylxanthine, a derivative of xanthine, and betaine, a trimethylated derivative of glycine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The xanthine derivatives are known for their stimulant effects, while betaine is recognized for its role as a methyl donor and osmoprotectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dimethylxanthine betaine involves the methylation of xanthine derivatives and the subsequent combination with betaine. One common method is the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting 7,9-dimethylxanthine is then reacted with betaine under mild conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound can be achieved through a biocatalytic process using engineered microbial strains. For example, Escherichia coli strains can be engineered to produce methylxanthines from caffeine. The process involves optimizing the reaction conditions to maximize the yield of 7,9-dimethylxanthine, which is then combined with betaine to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Dimethylxanthine betaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of 7,9-dimethylxanthine, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethylxanthine betaine has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of more complex compounds with potential pharmaceutical applications.
Biology: The compound is studied for its effects on cellular processes, particularly its role as a methyl donor in methylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of conditions related to methylation deficiencies.
Wirkmechanismus
The mechanism of action of 7,9-dimethylxanthine betaine involves its role as a methyl donor and its interaction with adenosine receptors. The xanthine component acts as an adenosine receptor antagonist, which can lead to stimulant effects. The betaine component donates methyl groups to various biochemical pathways, including the methionine cycle, which is crucial for DNA methylation and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa products, with milder stimulant effects.
Betaine (trimethylglycine): Known for its role as a methyl donor and osmoprotectant.
Uniqueness: 7,9-Dimethylxanthine betaine is unique due to its combination of xanthine and betaine properties. This dual functionality allows it to act both as a stimulant and a methyl donor, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5752-21-6 |
|---|---|
Molekularformel |
C7H9N4O2+ |
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
7,9-dimethyl-3H-purin-9-ium-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H,1-2H3,(H-,8,9,12,13)/p+1 |
InChI-Schlüssel |
JCRRNNFJKJUYLQ-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


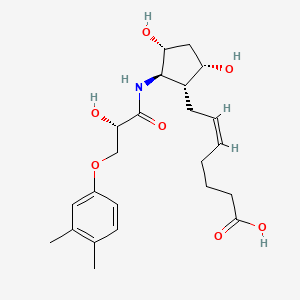
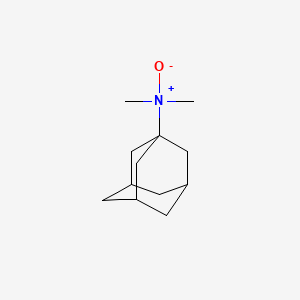
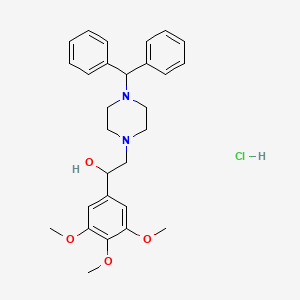
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
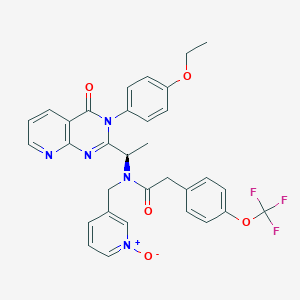


![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
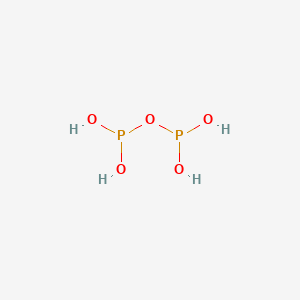
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
